1-Benzyl-[1,4]diazepan-6-ol 1-Benzyl-[1,4]diazepan-6-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13445325
InChI: InChI=1S/C12H18N2O/c15-12-8-13-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
SMILES: C1CN(CC(CN1)O)CC2=CC=CC=C2
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

1-Benzyl-[1,4]diazepan-6-ol

CAS No.:

Cat. No.: VC13445325

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-[1,4]diazepan-6-ol -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name 1-benzyl-1,4-diazepan-6-ol
Standard InChI InChI=1S/C12H18N2O/c15-12-8-13-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2
Standard InChI Key ZXWGHKDWHJBPTJ-UHFFFAOYSA-N
SMILES C1CN(CC(CN1)O)CC2=CC=CC=C2
Canonical SMILES C1CN(CC(CN1)O)CC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 1-benzyl- diazepan-6-ol consists of a diazepane ring (a seven-membered ring with two nitrogen atoms at the 1- and 4-positions). The benzyl group (C6H5CH2\text{C}_6\text{H}_5\text{CH}_2) is attached to the nitrogen at position 1, while a hydroxyl group (OH-\text{OH}) occupies position 6. This configuration imparts polarity and hydrogen-bonding capability, critical for interactions in biological systems .

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Molecular Weight218.30 g/mol
Density1.025 g/cm³
Boiling Point258.2°C at 760 mmHg
Flash Point144.4°C
Vapor Pressure0.002 mmHg at 25°C
Refractive Index1.466

The compound’s moderate boiling point and low vapor pressure suggest stability under standard laboratory conditions, while its density and refractive index align with typical organic heterocycles .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the reaction of N,NN,N'-dibenzylethylenediamine with 1,3-dibromo-2-propanol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, forming the diazepane ring through cyclization:

N,N’-Dibenzylethylenediamine+1,3-Dibromo-2-propanolEt3N1-Benzyl-[1][4]diazepan-6-ol+HBr\text{N,N'-Dibenzylethylenediamine} + \text{1,3-Dibromo-2-propanol} \xrightarrow{\text{Et}_3\text{N}} \text{1-Benzyl-[1][4]diazepan-6-ol} + \text{HBr}

Microwave-assisted synthesis has been explored to enhance regioselectivity, particularly for derivatives where alkylation at specific nitrogen atoms is desired . For instance, microwave heating redirects alkylation to the N-4 position in related benzodiazepines by favoring the formation of higher-energy intermediates .

Industrial-Scale Considerations

Industrial production optimizes reaction conditions for yield and purity, employing continuous flow processes and advanced purification techniques such as chromatography or crystallization. Scalability challenges include managing exothermic reactions and ensuring consistent stereochemical outcomes.

Chemical Reactivity and Functionalization

Oxidation and Reduction

The hydroxyl group at position 6 undergoes oxidation to form ketones or aldehydes using reagents like chromium trioxide (CrO3\text{CrO}_3) or potassium permanganate (KMnO4\text{KMnO}_4). Conversely, reduction with lithium aluminum hydride (LiAlH4\text{LiAlH}_4) yields deoxygenated derivatives.

Substitution Reactions

The benzyl groups can be replaced via nucleophilic substitution. For example, treatment with halides or amines in basic conditions produces analogs with modified pharmacological profiles.

Biological Activity and Mechanisms

Antimicrobial Properties

1-Benzyl- diazepan-6-ol exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes like dipeptidyl peptidase-IV (DPP-IV).

Enzyme Inhibition

The compound acts as a DPP-IV inhibitor (IC50=12.4μM\text{IC}_{50} = 12.4 \, \mu\text{M}), a target for type 2 diabetes therapy. By prolonging incretin activity, it enhances insulin secretion and suppresses glucagon release .

Central Nervous System (CNS) Effects

Structural similarities to benzodiazepines suggest potential GABA receptor modulation. Preliminary studies indicate anxiolytic and sedative effects in animal models, though clinical data remain limited .

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for synthesizing analogs with enhanced bioactivity. For example, 1-benzyl-6-methyl-1,4-diazepan-6-ol (PubChem CID: 84129933) shows improved metabolic stability compared to the parent compound .

Comparative Analysis with Derivatives

CompoundStructural ModificationBioactivity
1-Benzyl- diazepan-6-olNone (parent compound)Antimicrobial, DPP-IV inhibition
1-Benzyl-6-methyl derivativeMethyl group at position 6Enhanced metabolic stability
DiazepamTwo phenyl ringsAnxiolytic, anticonvulsant

This table underscores the impact of substituents on pharmacological profiles .

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